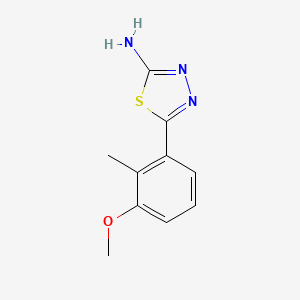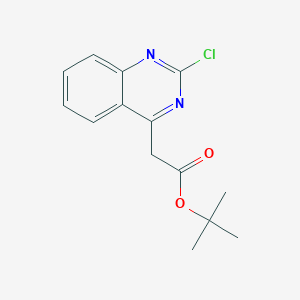![molecular formula C9H7BrClN3O2 B13705559 Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to the imidazo[1,5-c]pyrimidine ring. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives in the presence of a catalyst . The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic uses.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in various industries.
Mécanisme D'action
The mechanism of action of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-c]pyrimidines: These are closely related compounds with variations in their functional groups and applications.
Uniqueness
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine atoms contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H7BrClN3O2 |
|---|---|
Poids moléculaire |
304.53 g/mol |
Nom IUPAC |
ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-8(15)6-7-5(10)3-12-9(11)14(7)4-13-6/h3-4H,2H2,1H3 |
Clé InChI |
JWLGPRLARQSEKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=CN=C(N2C=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)




![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)



![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)


